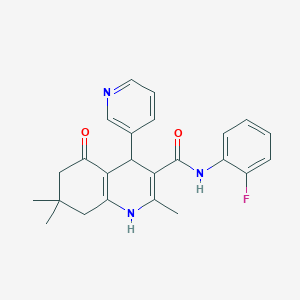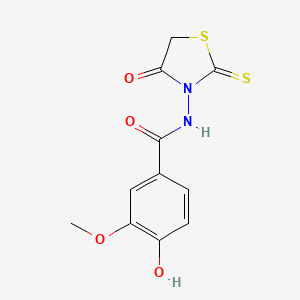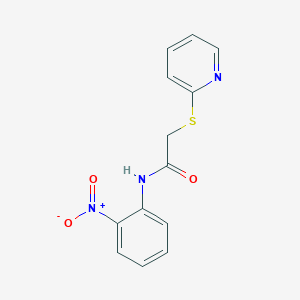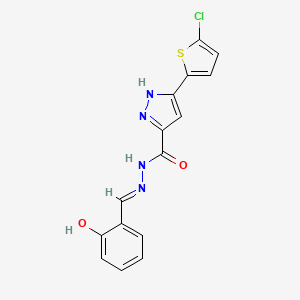![molecular formula C19H13ClN4O3S2 B11648035 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11648035.png)
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrimidinylamino group, a sulfonyl group, a phenyl ring, a chlorobenzo[b]thiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}-3-chlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the core structure, which is the benzo[b]thiophene ring This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chlorobenzaldehyde and thiourea
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}-3-chlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and pyrimidinylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents, and coupling reagents such as EDCI or DCC.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N2-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}-3-chlorobenzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N2-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}-benzo[b]thiophene-2-carboxamide: Lacks the chlorine atom at the 3-position of the benzo[b]thiophene ring.
N2-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}-3-methylbenzo[b]thiophene-2-carboxamide: Contains a methyl group instead of a chlorine atom at the 3-position.
N2-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}-3-fluorobenzo[b]thiophene-2-carboxamide: Contains a fluorine atom instead of a chlorine atom at the 3-position.
Uniqueness
The presence of the chlorine atom at the 3-position of the benzo[b]thiophene ring in N2-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}-3-chlorobenzo[b]thiophene-2-carboxamide imparts unique chemical and biological properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H13ClN4O3S2 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H13ClN4O3S2/c20-16-14-4-1-2-5-15(14)28-17(16)18(25)23-12-6-8-13(9-7-12)29(26,27)24-19-21-10-3-11-22-19/h1-11H,(H,23,25)(H,21,22,24) |
InChI Key |
UUVHEZMXKRXNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647970.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11647987.png)
![[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (4-chloro-2-isopropyl-5-methylphenyl) ether](/img/structure/B11647990.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647994.png)
![(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647995.png)

![(5Z)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11648000.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![7-(4-chlorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648017.png)
![(5Z)-6-hydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11648022.png)
